![molecular formula C18H16N2O5 B1421331 3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 745055-24-7](/img/structure/B1421331.png)
3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, attached to a phenyl ring with a methoxyethoxy substituent and a benzoic acid group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The oxadiazole ring might participate in nucleophilic substitution reactions .Scientific Research Applications
Bioactive Phenyl Ether Derivatives
Research has identified phenyl ether derivatives, related to the specified compound, which demonstrate significant antioxidant activities. These derivatives, isolated from the fungus Aspergillus carneus, have been found to have potential therapeutic applications due to their bioactivity (Xu et al., 2017).
Synthetic Plant Growth Regulators
The synthesis of o-carboxyphenyl derivatives of certain heterocyclic compounds, including those similar to the specified compound, has been explored for their potential as plant growth regulators. This research offers insights into the agricultural applications of these compounds (Harris & Huppatz, 1978).
Effective Synthesis Methods
New methods for synthesizing derivatives of the specified compound have been developed. These methods focus on the thermal heterocyclization of various precursors, highlighting the compound's significance in synthetic chemistry (Tkachuk et al., 2020).
Aldose Reductase Inhibitors
Research into 1,2,4-oxadiazol-5-yl-acetic acids, closely related to the specified compound, has shown potential in inhibiting aldose reductase, an enzyme involved in diabetic complications. This suggests potential therapeutic applications in diabetes management (La Motta et al., 2008).
Antibacterial Activity
Compounds structurally similar to the specified compound have been synthesized and tested for antibacterial activity. This indicates potential applications in developing new antibacterial agents (Rai et al., 2009).
Liquid Crystalline Properties
Studies have investigated the liquid crystalline properties of complexes formed by similar compounds. This research has implications for the development of new materials in the field of liquid crystal technology (Parra et al., 2005).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets . If it’s used in a material or chemical context, its properties would likely arise from its molecular structure .
Safety and Hazards
properties
IUPAC Name |
3-[3-[4-(2-methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-9-10-24-15-7-5-12(6-8-15)16-19-17(25-20-16)13-3-2-4-14(11-13)18(21)22/h2-8,11H,9-10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZLPZGBHDIIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676478 | |
Record name | 3-{3-[4-(2-Methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid | |
CAS RN |
745055-24-7 | |
Record name | 3-{3-[4-(2-Methoxyethoxy)phenyl]-1,2,4-oxadiazol-5-yl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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